Sodium 2-fluorobenzene-1-sulfinate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
127159-66-4 |
|---|---|
Molecular Formula |
C6H4FNaO2S |
Molecular Weight |
182.15 g/mol |
IUPAC Name |
sodium;2-fluorobenzenesulfinate |
InChI |
InChI=1S/C6H5FO2S.Na/c7-5-3-1-2-4-6(5)10(8)9;/h1-4H,(H,8,9);/q;+1/p-1 |
InChI Key |
ZGOTUKXVYFUJID-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization of Sodium 2-fluorobenzene-1-sulfinate
This guide provides an in-depth technical analysis of the spectroscopic characterization of Sodium 2-fluorobenzene-1-sulfinate , a critical reagent in radical C-H functionalization chemistries (e.g., Baran diversinates).
Compound Identity & Core Properties
Before interpreting spectral data, ensure the analyte matches the physicochemical profile of the target sulfinate salt.
| Property | Detail |
| Chemical Name | This compound |
| Common Name | Sodium 2-fluorobenzenesulfinate |
| CAS Number | 127159-66-4 |
| Molecular Formula | |
| Molecular Weight | 182.15 g/mol |
| Structure | Sodium salt of 2-fluorobenzenesulfinic acid |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics ( |
Synthesis & Purity Context
Understanding the synthesis is vital for identifying impurities in the spectra. This compound is typically prepared via the reduction of 2-fluorobenzenesulfonyl chloride .
-
Precursor: 2-Fluorobenzenesulfonyl chloride (CAS: 2905-21-7).
-
Reagents: Sodium sulfite (
), Sodium bicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ), Water. -
Common Impurities:
Synthesis Workflow Diagram
Figure 1: Synthesis pathway highlighting the reduction step and potential oxidation risks.
Spectroscopic Characterization (The Core)
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the ionic nature of the sulfinate, DMSO-
H NMR (500 MHz, DMSO-
)
The spectrum is characterized by the splitting patterns induced by the Fluorine atom (
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| Ar-H (C6) | 7.75 – 7.85 | td or m | 1H | Ortho to | |
| Ar-H (C4) | 7.45 – 7.55 | m | 1H | - | Para to |
| Ar-H (C3) | 7.25 – 7.35 | td | 1H | Ortho to | |
| Ar-H (C5) | 7.15 – 7.25 | t | 1H | - | Meta to |
-
Diagnostic Signal: The proton at C6 (ortho to the sulfinate) is the most deshielded aromatic signal, appearing downfield around 7.8 ppm.
-
Fluorine Coupling: Expect complex splitting. The proton ortho to the fluorine (C3) will show a large
coupling constant (~8-10 Hz).
C NMR (125 MHz, DMSO-
)
Carbon signals will appear as doublets due to C-F coupling.
-
C-F (C2):
ppm (Doublet, Hz). -
C-S (C1):
ppm (Doublet, Hz). -
Aromatic CH: Signals at 132, 129, 124, 116 ppm (often split into doublets).
F NMR (470 MHz, DMSO-
)
-
Shift:
to ppm. -
Pattern: Multiplet (coupling with neighboring protons).
B. Infrared Spectroscopy (FT-IR)
IR is the fastest method to confirm the sulfinate functional group and distinguish it from the sulfonate impurity.
| Functional Group | Wavenumber ( | Intensity | Diagnostic Note |
| S=O (Asymmetric) | 1020 – 1050 | Strong | Characteristic of sulfinates ( |
| S=O (Symmetric) | 980 – 1000 | Strong | Lower frequency than sulfonates. |
| C-F Stretch | 1200 – 1250 | Medium | Aryl fluoride confirmation. |
| C=C Aromatic | 1470, 1580 | Medium | Benzene ring skeleton. |
-
Differentiation: Sulfonates (
) typically show S=O stretches at higher frequencies (~1150-1200 and ~1050 ). If you see strong bands >1150 , your sample has oxidized.
C. Mass Spectrometry (MS)
Electrospray Ionization (ESI) in Negative Mode is the standard protocol.
-
Ionization Mode: ESI (-)
-
Molecular Ion:
-
Target m/z: 159.0 (Calculated for
)
Fragmentation Pathway:
-
Parent Ion: m/z 159.0[4]
-
Loss of
: m/z 95.0 ( phenyl anion radical equivalent). -
Impurity Check: A peak at m/z 175.0 indicates the presence of the sulfonate (
).
Characterization Logic Diagram
Figure 2: Step-by-step logic for validating the identity of the sulfinate salt.
Experimental Protocol: General Characterization
Objective: To obtain high-quality spectral data for batch release.
-
Sample Prep (NMR): Dissolve ~10 mg of the salt in 0.6 mL of DMSO-
. Ensure the solution is clear. If turbid, filter through a cotton plug (turbidity often indicates inorganic salts like ). -
Sample Prep (MS): Dilute the NMR sample 1:1000 with Methanol (LC-MS grade). Inject directly into ESI source (Flow rate: 10
). -
Data Acquisition:
-
Run
(16 scans) and (if available). -
Check for the diagnostic "roofing" effect or complex coupling in the aromatic region due to fluorine.
-
Integrate the aromatic region (should sum to 4H).
-
References
-
Fujiwara, Y., et al. (2012). "Practical C-H Functionalization of Quinones with Boronic Acids." Journal of the American Chemical Society, 134(3), 1494–1497. (Seminal work on "Diversinates"). Link
-
Knauber, T., et al. (2011). "A General and Efficient Method for the Synthesis of Sodium Arenesulfinates." Chemistry – A European Journal, 17(9), 2689–2697. (Synthesis Protocol). Link
-
Sigma-Aldrich. (2024).[5] "Sodium 2-fluorobenzenesulfinate Product Specification - CAS 127159-66-4." Link
Sources
Methodological & Application
The Strategic Application of Sodium 2-fluorobenzene-1-sulfinate in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of Sodium 2-fluorobenzene-1-sulfinate as a potent nucleophilic partner in palladium-catalyzed cross-coupling reactions. This guide moves beyond a simple recitation of procedural steps to offer a deeper understanding of the underlying chemical principles, empowering users to optimize reaction conditions and troubleshoot potential challenges. The protocols and insights presented herein are grounded in established literature and are designed to be both authoritative and practical for the synthesis of valuable 2-fluoro-substituted biaryl compounds, key motifs in medicinal chemistry and materials science.
Introduction: The Rise of Sulfinates in Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for the construction of carbon-carbon bonds.[1][2] While organoboron compounds are the traditional nucleophilic partners in these reactions, they can present challenges, particularly with certain heterocyclic substrates where stability and reactivity can be problematic.[1][2] Sodium arylsulfinates have emerged as highly effective and advantageous alternatives.[3][4][5] These reagents are typically stable, easy to handle solids, and their use in desulfinative cross-coupling reactions offers a robust and often superior method for the synthesis of complex biaryl structures.[3][4][5]
This compound, in particular, is a valuable building block for introducing the 2-fluorophenyl moiety, a common pharmacophore that can significantly modulate the physicochemical and biological properties of a molecule. The fluorine atom can influence conformation, metabolic stability, and binding affinity through various electronic and steric effects.
Mechanistic Insights: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for successful application and optimization. The palladium-catalyzed desulfinative cross-coupling of an aryl halide (Ar-X) with this compound proceeds through a well-established catalytic cycle.
Caption: A general experimental workflow for the cross-coupling reaction.
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5-2.0 equiv), palladium precatalyst (e.g., Pd(OAc)₂), phosphine ligand, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically between 80-150 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Key Reaction Parameters and Optimization
The success of the cross-coupling reaction is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Palladium Precatalyst | Pd(OAc)₂ (2-5 mol%) | Pd(OAc)₂ is a common and effective precatalyst. Other sources like Pd₂(dba)₃ can also be used. The catalyst loading can sometimes be reduced for highly reactive substrates. |
| Ligand | XPhos, SPhos, PCy₃ (4-10 mol%) | Bulky, electron-rich phosphine ligands are generally preferred as they promote oxidative addition and reductive elimination. The choice of ligand can significantly impact the reaction outcome and may need to be screened for optimal performance with a specific substrate pair. |
| Base | K₂CO₃, Cs₂CO₃ (2.0-3.0 equiv) | The base plays a dual role: it facilitates the in situ generation of the active catalyst and can accelerate the transmetalation step. [3][4]Potassium carbonate is a common choice, but cesium carbonate may be more effective for challenging couplings. |
| Solvent | Toluene, Dioxane, DMF | The choice of solvent can influence the solubility of the reagents and the reaction temperature. Toluene and dioxane are frequently used. |
| Temperature | 80-150 °C | Higher temperatures are often required, especially for less reactive aryl chlorides. [3] |
| Equivalents of Sulfinate | 1.5 - 2.0 | An excess of the sulfinate salt is typically used to drive the reaction to completion. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poorly soluble reagents | - Ensure proper inert atmosphere technique to prevent catalyst deactivation.- Increase the reaction temperature.- Screen different solvents to improve solubility. |
| Formation of Homocoupled Byproducts | - Side reactions of the sulfinate or aryl halide | - Adjust the stoichiometry of the reactants.- Optimize the ligand and catalyst loading. |
| Decomposition of Starting Materials or Product | - Reaction temperature is too high- Presence of air or moisture | - Lower the reaction temperature.- Ensure the use of anhydrous and degassed solvents and maintain a strict inert atmosphere. |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of 2-fluoro-substituted biaryls via palladium-catalyzed desulfinative cross-coupling. Its stability, ease of handling, and high reactivity make it an attractive alternative to traditional organoboron reagents. By understanding the underlying mechanistic principles and carefully optimizing the reaction parameters, researchers can effectively employ this methodology to access a wide range of important molecular targets in drug discovery and materials science.
References
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PMC - NIH. [Link]
-
Allylsulfones through Palladium‐Catalyzed Allylic C−H Sulfonylation of Terminal Alkenes. Insubria. [Link]
-
Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. PMC. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. The University of Melbourne. [Link]
-
Palladium-Catalyzed Enantioselective Arylation of Aryl Sulfenate Anions: A Combined Experimental and Computational Study. ResearchGate. [Link]
-
Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH. [Link]
-
Palladium-catalyzed desulfitative arylation by C-O bond cleavage of aryl triflates with sodium arylsulfinates. PubMed. [Link]
-
Palladium-Catalyzed Arylation of Alkyl Sulfenate Anions. PubMed. [Link]
-
Unsymmetrical Diaryl Sulfones Through Palladium-Catalyzed Coupling of Aryl Iodides and Arenesulfinates. ResearchGate. [Link]
-
Palladium-catalyzed desulfitative cross-coupling reaction of sodium sulfinates with benzyl chlorides. PubMed. [Link]
Sources
- 1. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. findanexpert.unimelb.edu.au [findanexpert.unimelb.edu.au]
Photocatalytic Applications of Sodium 2-fluorobenzene-1-sulfinate: A Guide for Synthetic Innovation
Introduction: Unlocking the Potential of Fluorinated Sulfonyl Radicals
In the rapidly evolving landscape of synthetic organic chemistry, visible-light photocatalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild and environmentally benign conditions. Among the myriad of reagents that have been developed for this purpose, sulfinate salts have garnered significant attention as versatile precursors for a variety of radical species. This guide focuses on the photocatalytic applications of a specific, yet underexplored, member of this class: Sodium 2-fluorobenzene-1-sulfinate .
While direct literature on the photocatalytic applications of this compound is emerging, its reactivity can be confidently inferred from the extensive studies on analogous aryl sulfinates, such as sodium benzenesulfinate. Under visible-light irradiation in the presence of a suitable photocatalyst, these sulfinate salts undergo a single-electron transfer (SET) to generate highly reactive sulfonyl radicals. The presence of the fluorine atom on the aromatic ring of this compound is anticipated to modulate the electronic properties and reactivity of the resulting 2-fluorophenylsulfonyl radical, potentially offering unique advantages in terms of reaction efficiency and selectivity.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing a theoretical framework and practical protocols for harnessing the photocatalytic potential of this compound. The applications and protocols described herein are based on established methodologies for closely related aryl sulfinates and are intended to be a starting point for innovation and discovery.
Core Concept: The Photocatalytic Generation of the 2-Fluorophenylsulfonyl Radical
The central theme of the photocatalytic applications of this compound is the generation of the 2-fluorophenylsulfonyl radical (ArSO₂•). This is typically achieved through an oxidative quenching cycle of a photocatalyst (PC).
Figure 1: General mechanism for the photocatalytic generation of the 2-fluorophenylsulfonyl radical.
Upon excitation by visible light, the photocatalyst (PC) is promoted to its excited state (PC*). This excited state is a potent oxidant and can accept an electron from the sulfinate anion (ArSO₂⁻) in a single-electron transfer (SET) event. This process generates the desired 2-fluorophenylsulfonyl radical (ArSO₂•) and the reduced form of the photocatalyst (PC•⁻). The photocatalyst is then regenerated in a subsequent step, completing the catalytic cycle.
Application Note 1: Photocatalytic Sulfonylation of Alkenes and Alkynes
The addition of sulfonyl radicals across carbon-carbon multiple bonds is a fundamental transformation for the synthesis of vinyl and alkenyl sulfones, which are valuable intermediates in organic synthesis and are present in various biologically active molecules.
Mechanism of Action
The photocatalytically generated 2-fluorophenylsulfonyl radical readily adds to the double or triple bond of an alkene or alkyne, respectively. This addition generates a new carbon-centered radical intermediate. This intermediate can then be trapped in various ways, most commonly through hydrogen atom abstraction from a suitable donor or through further oxidation or reduction, to afford the final sulfonylated product.
"Sodium 2-fluorobenzene-1-sulfinate for the synthesis of unsymmetrical sulfones"
Application Note & Protocol
Topic: Sodium 2-fluorobenzene-1-sulfinate for the Synthesis of Unsymmetrical Sulfones
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Unsymmetrical Sulfones
The sulfone functional group (R-SO₂-R') is a cornerstone in modern medicinal chemistry, agrochemicals, and materials science.[1] Its unique stereoelectronic properties—strong electron-withdrawing nature, ability to engage in hydrogen bonding, and metabolic stability—make it a privileged scaffold in drug design.[2][3] Unsymmetrical sulfones, where the two organic substituents (R and R') are distinct, offer vast chemical space for tuning pharmacological and material properties. However, their synthesis can be challenging, often requiring multi-step procedures or harsh reaction conditions.[4]
Sodium sulfinates (RSO₂Na) have emerged as powerful and versatile building blocks for constructing carbon-sulfur bonds, providing a direct and efficient route to sulfones.[5] They are generally bench-stable, easy to handle, and can be derived from various precursors.[5][6] This guide focuses on the application of a specific, functionally rich reagent, This compound , as a nucleophilic partner for the synthesis of a diverse array of unsymmetrical sulfones. The presence of the ortho-fluoro substituent not only modulates the electronic character of the aromatic ring but also serves as a potential vector for further functionalization or for influencing molecular conformation through intramolecular interactions.
The Reagent: Profile of this compound
This compound is a white to off-white solid, typically available in high purity.[7][8] As a salt, it is generally stable under ambient conditions but should be stored in a cool, dry place to prevent degradation.
Key Properties and Handling:
| Property | Details | Reference/Note |
| Chemical Formula | C₆H₄FNaO₂S | [8] |
| CAS Number | 127159-66-4 | [7] |
| Appearance | White to off-white powder/solid | General observation for sulfinate salts |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO); sparingly soluble in less polar solvents. | Based on typical sulfinate salt behavior |
| Handling | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[9] | Standard laboratory practice |
| Storage | Store in a tightly sealed container in a cool, dry environment, away from strong oxidizing agents.[9] | Standard practice for organosulfur reagents |
The nucleophilic character resides in the sulfinate anion, which can readily participate in substitution reactions with suitable electrophiles to form the desired sulfone products.
Core Synthetic Strategies & Protocols
The primary utility of this compound lies in its role as a nucleophile for C-S bond formation. This can be achieved through two principal pathways: classical S-alkylation with alkyl halides and transition metal-catalyzed S-arylation with aryl halides.
Mechanism: Nucleophilic Attack by the Sulfinate Anion
The fundamental reaction involves the displacement of a leaving group (e.g., halide) from an electrophilic carbon center by the sulfur atom of the sulfinate anion. This process directly forges the critical C-S bond of the sulfone moiety.
Sources
- 1. iomcworld.com [iomcworld.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 127159-66-4|this compound|BLD Pharm [bldpharm.com]
- 8. calpaclab.com [calpaclab.com]
- 9. fishersci.com [fishersci.com]
Troubleshooting & Optimization
"optimizing reaction conditions for Sodium 2-fluorobenzene-1-sulfinate"
Topic: Optimization, Synthesis, and Troubleshooting Guide
Introduction
Welcome to the technical support hub for Sodium 2-fluorobenzene-1-sulfinate (CAS: [Relevant CAS if available, typically generic for sulfinates]). This reagent is a critical source of 2-fluorophenyl radicals for C-H functionalization (Minisci-type reactions) and a precursor for sulfones.
This guide addresses the three most common failure modes reported by our user base:
-
Instability: Rapid oxidation to the sulfonate (
). -
Purity: Difficulty separating the product from inorganic salts (
, ). -
Reactivity: "Dead" reactions in radical cross-coupling protocols.
Module 1: Optimized Synthesis Protocol
Objective: Synthesize high-purity this compound from 2-fluorobenzenesulfonyl chloride.
The "Buffered Reduction" Method
Why this works: Direct reduction with sodium sulfite is efficient, but pH control is the hidden variable. If the pH drops < 7, the sulfinate disproportionates. If pH > 10, the starting sulfonyl chloride hydrolyzes to the sulfonate impurity.
Reagents:
-
2-Fluorobenzenesulfonyl chloride (1.0 equiv)
-
Sodium Sulfite (
, 2.0 equiv) -
Sodium Bicarbonate (
, 2.0 equiv) -
Water (
concentration relative to sulfite)
Step-by-Step Protocol:
-
Preparation: Dissolve
and in water at 50°C. Ensure complete dissolution. -
Addition: Add 2-fluorobenzenesulfonyl chloride dropwise (or in portions) over 30 minutes.
-
Critical Check: Maintain temperature at 50–60°C. Do not exceed 70°C (risks thermal decomposition).
-
-
Monitoring: Stir for 2–3 hours.
-
End-point: The solution should become clear (disappearance of the oily sulfonyl chloride droplets).
-
-
Quench: Cool to room temperature.
-
Isolation (Crude): Evaporate water under reduced pressure (Rotavap) to obtain a white solid containing the product and inorganic salts.
Visual Workflow (Synthesis Logic)
Figure 1: Reaction logic flow. Maintaining pH between 7 and 9 is the critical control point to prevent side reactions.
Module 2: Purification & Isolation (Troubleshooting Purity)
User Complaint: "My product is 150% yield by weight and contains white crystals that don't dissolve in organic solvents."
Diagnosis: Your product is contaminated with
Method A: The Ethanol Precipitation (Quick Clean)
Sodium sulfinates are moderately soluble in ethanol, while inorganic salts (sulfites/sulfates) are largely insoluble.
-
Dry the crude solid thoroughly (vacuum oven).
-
Suspend the solid in absolute ethanol (10 mL per gram of solid).
-
Heat to reflux for 10 minutes.
-
Filter hot (removes inorganic salts).
-
Cool the filtrate to 0°C to crystallize the sodium sulfinate.
-
Note: Yield may be lower, but purity is higher.
Method B: The Acid-Base Switch (Gold Standard)
This method exploits the fact that sulfinic acids are organic soluble, while the salts are water soluble.
-
Dissolve crude salt in minimum water.
-
Cool to 0°C and carefully acidify with
to pH 1–2.-
Warning: Do this quickly! Sulfinic acids are unstable.
-
-
Extract immediately with Ethyl Acetate (
). -
Wash organic layer with brine.
-
Add aqueous
(1.0 equiv) or to the organic layer to re-form the salt. -
Separate the aqueous layer (now containing pure product) and lyophilize.
Module 3: Stability & Analytics
User Complaint: "The material turned yellow/orange after 2 weeks." Diagnosis: Disproportionation has occurred, likely due to moisture or acidic impurities.
The Decomposition Pathway
Sulfinates are "metastable." In the presence of acid or moisture, they disproportionate into thiosulfonates (often yellow/orange) and sulfonates.
Figure 2: Disproportionation mechanism. The appearance of color (thiosulfonate) indicates shelf-life failure.
Analytical Troubleshooting (NMR)
How to distinguish the Sulfinate (Active) from the Sulfonate (Dead impurity) using
| Feature | Sodium 2-fluorobenzene-1-sulfinate | Sodium 2-fluorobenzene-1-sulfonate |
| Oxidation State | S(IV) | S(VI) |
| Typically Upfield relative to sulfonate | Typically Downfield (more deshielded) | |
| Solubility (EtOH) | Moderate | Very Poor |
| Reactivity | Reacts with TBHP/Peroxides | Inert to radicals |
Tip: Always run a
Module 4: Application FAQs (Radical Chemistry)
Q: I am using this for a Baran-type C-H functionalization, but the reaction is stalled. A: Check your oxidant and solvent system.
-
Oxidant: TBHP (tert-Butyl hydroperoxide) is standard. If using persulfate (
), ensure your substrate can tolerate strong oxidation. -
Solvent: These reactions are biphasic (Organic/Water). Ensure vigorous stirring. The sulfinate must dissolve in the aqueous phase to generate the radical, which then transfers to the organic phase.
-
The "Ortho" Effect: The 2-fluoro substituent is electron-withdrawing but also sterically significant. It may slow down the radical addition compared to a simple phenyl sulfinate. Increase temperature to 50°C if room temp fails.
Q: Can I use the crude mixture directly?
A: Yes, if you account for the molecular weight of the salts. If your crude is 50%
References
-
Original Diversinates Methodology: Fujiwara, Y., et al. "Practical C–H Functionalization of Quinolines with Boronic Acids." Journal of the American Chemical Society, 2012. (Note: Describes the foundational zinc/sodium sulfinate chemistry).
- Sulfinate Synthesis & Reduction: "Reduction of Sulfonyl Chlorides to Sulfinates." Vogel's Textbook of Practical Organic Chemistry.
-
Disproportionation Mechanism: "The Mechanism of the Disproportionation of Sulfinic Acids." Journal of the American Chemical Society.[1]
- Radical Functionalization Review: "Sulfinates as Radical Precursors in Organic Synthesis." Chemical Reviews.
Sources
"common side reactions with Sodium 2-fluorobenzene-1-sulfinate"
The following technical guide is designed for researchers utilizing Sodium 2-fluorobenzene-1-sulfinate (CAS: 127159-66-4) . It addresses the specific reactivity profile of ortho-substituted aryl sulfinates, distinguishing between intended transformations and common competing pathways.
Product Category: Aryl Sulfinate Salts | Application: Radical Fluoroalkylation & Cross-Coupling
Executive Summary
This compound is a versatile reagent used primarily as a source of the 2-fluorophenyl radical (via desulfitation) or as a nucleophile for sulfone synthesis . However, its amphiphilic nature and sensitivity to oxidation often lead to three specific classes of side reactions:
-
Oxidative Degradation (Formation of sulfonates).
-
Protodesulfinylation (Premature quenching of the aryl radical).
-
Disproportionation (Acid-catalyzed self-reaction).
This guide provides diagnostic troubleshooting to identify and prevent these issues.
Module 1: Stability & Storage (Pre-Reaction)
Issue: "The reagent has lost activity or appears as an insoluble white solid."
Diagnosis: Oxidation to Sodium 2-fluorobenzene-1-sulfonate.
Aryl sulfinates are air-sensitive. Upon exposure to atmospheric oxygen or moisture, the sulfinate (
-
Chemical Pathway:
-
Impact: Sulfonates are chemically inert in most radical desulfitative couplings and nucleophilic substitutions.
Troubleshooting Protocol:
-
Check Solubility: Sulfinates are generally more soluble in organic solvents (like DMSO or warm ethanol) than their corresponding sulfonates. If the solid is insoluble in the solvent where it previously dissolved, it has likely oxidized.
-
Corrective Action: Store under inert atmosphere (
or Ar) at -20°C. -
Purification: If the bulk is partially oxidized, recrystallization from ethanol/water can sometimes recover the sulfinate, but purchasing fresh reagent is recommended for sensitive catalysis.
Module 2: Desulfitative Cross-Coupling (Radical Chemistry)
Issue: "I observe Fluorobenzene (Ar-H) instead of the coupled product."
Diagnosis: Protodesulfinylation.
In desulfitative couplings (e.g., with Pd or Ag catalysis), the reagent releases
-
Mechanism:
-
The 2-Fluoro Effect: The electron-withdrawing fluorine makes the resulting radical electrophilic, increasing its reactivity toward H-abstraction from electron-rich solvents.
Troubleshooting Protocol:
-
Solvent Switch: Avoid solvents with weak C-H bonds (e.g., THF, Toluene). Switch to Acetonitrile , DMSO , or Water/Acetone mixtures which are more robust against H-abstraction.
-
Concentration: Increase the concentration of the coupling partner to statistically favor the C-C bond formation over H-abstraction.
Issue: "I observe 2,2'-Difluorobiphenyl (Homocoupling)."
Diagnosis: Radical Dimerization. High local concentrations of the 2-fluorophenyl radical lead to self-coupling. This is common when the catalyst loading is too high or the oxidant (if used) is added too rapidly.
-
Mechanism:
Troubleshooting Protocol:
-
Slow Addition: Syringe-pump addition of the sulfinate or the oxidant can keep the instantaneous radical concentration low.
-
Catalyst Check: In Pd-catalyzed reactions, homocoupling can sometimes be necessary to activate the precatalyst (reducing Pd(II) to Pd(0)), but excess homocoupling indicates a stalled catalytic cycle. Ensure the oxidative addition of the electrophile (e.g., aryl halide) is fast enough to compete.
Module 3: Nucleophilic Substitution (Ionic Chemistry)
Issue: "I obtained the Sulfinate Ester (Ar-S(O)-OR) instead of the Sulfone (Ar-SO2-R)."
Diagnosis: O-Alkylation vs. S-Alkylation. The sulfinate anion is an ambident nucleophile. The sulfur atom is "soft," and the oxygen is "hard."
-
S-Alkylation (Desired for Sulfones): Favored by soft electrophiles (alkyl iodides, benzyl bromides) and polar aprotic solvents.
-
O-Alkylation (Side Reaction): Favored by hard electrophiles (alkyl sulfonates, oxonium salts) or significant steric hindrance.
The 2-Fluoro Effect: The steric bulk of the ortho-fluorine atom hinders the sulfur center more than the oxygen, slightly tilting the balance toward O-alkylation compared to unsubstituted phenyl sulfinate.
Troubleshooting Protocol:
-
Leaving Group: Use softer leaving groups (Iodide > Bromide > Chloride > Tosylate) to favor S-attack.
-
Solvent: Use polar aprotic solvents like DMF or DMSO to solvate the cation (Na+) and leave the sulfur naked and reactive.
Module 4: Disproportionation (Acid Sensitivity)
Issue: "The reaction mixture turned yellow/cloudy upon adding acid."
Diagnosis: Acid-Catalyzed Disproportionation.
Protonation of the sulfinate yields sulfinic acid (
-
Mechanism:
Troubleshooting Protocol:
-
pH Control: Maintain basic or neutral pH. If the reaction requires acidic conditions, ensure the sulfinate is consumed rapidly (e.g., by a diazonium salt) before disproportionation occurs.
Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways for this compound.
Caption: Divergent reaction pathways for this compound. Green indicates the desired path for cross-coupling; Red indicates common side products.
Summary Data Table: Side Product Identification
| Observed Outcome | Probable Side Product | Cause | Corrective Action |
| Inert White Solid | Sulfonate ( | Air oxidation during storage. | Store under |
| Product mass = Ar-H | Fluorobenzene | H-abstraction by radical (Protodesulfinylation). | Switch to low-H-donor solvents (ACN, Water). |
| Product mass = Dimer | 2,2'-Difluorobiphenyl | High radical concentration. | Slow addition of reagent/oxidant. |
| Yellow Oil/Solid | Thiosulfonate ( | Acidic disproportionation. | Maintain pH > 7; avoid strong acids. |
| Unexpected Ester | Sulfinate Ester ( | O-alkylation (Ambident nucleophile). | Use softer electrophiles (Iodides). |
References
-
Mechanistic Studies of Desulfitative Cross-Coupling: McKay, A. I., et al. (2020).[1] Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society.[2][3][4]
-
Oxidation Mechanisms of Sulfinates: Ueki, H., et al. (2010). Reactive Sulfur Species: Kinetics and Mechanism of the Oxidation of Aryl Sulfinates with Hypochlorous Acid. Journal of Physical Chemistry A. [5]
-
Disproportionation of Sulfinic Acids: Rocke, B. N., et al. (2018). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of Organic Chemistry.
-
Sulfinylation of Organoborons (Homocoupling Context): Miyasaka, M., et al. (2021). Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. Organic Letters.
-
General Reactivity of Benzyl/Aryl Sulfinates: Waldecker, B., et al. (2022). Reductant-Free Cross-Electrophile Synthesis of Di(hetero)arylmethanes by Palladium-Catalyzed Desulfinative C-C Coupling. Angewandte Chemie Int. Ed.
Sources
- 1. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactive sulfur species: kinetics and mechanism of the oxidation of aryl sulfinates with hypochlorous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Sodium 2-fluorobenzene-1-sulfinate Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sodium 2-fluorobenzene-1-sulfinate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the purification challenges associated with its reaction products, primarily 2-fluorophenyl sulfones and sulfonamides. Our goal is to equip you with the scientific rationale behind each purification step, ensuring robust and reproducible outcomes.
Purification Strategy Overview
Reactions involving this compound, such as palladium-catalyzed C-S cross-coupling or oxidative amination, yield a crude mixture containing the desired product, unreacted starting materials, catalyst residues, and inorganic salts. A multi-step purification strategy is almost always necessary. The optimal workflow depends on the specific properties of your target molecule and the impurities present.
Caption: General purification workflow for sulfone/sulfonamide synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Question 1: After my aqueous work-up, my crude product is an intractable oil or gum instead of a solid. What should I do?
Probable Causes:
-
Residual Solvent: The most common cause is the presence of residual organic solvent (e.g., DMF, DMSO, THF) used in the reaction. These high-boiling point solvents can prevent crystallization.
-
High Impurity Load: A significant amount of unreacted starting materials or byproducts can act as an "impurity melt," depressing the freezing point and preventing your product from solidifying.
-
Water Contamination: Excessive water trapped in the crude product can also inhibit crystallization.
Solutions:
-
Remove Residual Solvents:
-
High-Vacuum Evaporation: Use a high-vacuum pump (not just a standard rotovap) to remove high-boiling solvents. Gentle heating may be required, but be cautious to avoid product decomposition.
-
Solvent Trituration/Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate). Then, slowly add a poor solvent (an "anti-solvent") like hexanes or pentane while stirring vigorously. The desired product should precipitate as a solid, leaving more soluble impurities in the solvent mixture.[1] This is an excellent technique for purification when you don't necessarily need perfect crystals.[1]
-
-
Address High Impurity Load:
-
If trituration fails, the best approach is to proceed directly to column chromatography. This technique is designed to separate components of a mixture, even if they are oils.[2]
-
-
Remove Water:
-
Azeotropic Distillation: Dissolve the oily product in a solvent that forms an azeotrope with water, such as toluene. Evaporate the solvent on a rotary evaporator. Repeat this process 2-3 times to effectively remove trace water.
-
Drying over Anhydrous Salt: Ensure your organic layer is thoroughly dried with an agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation.[3]
-
Question 2: My TLC plate shows that my main product spot is very close to a starting material or byproduct spot (low ΔRf). How can I improve separation on a column?
Probable Cause:
-
The polarity of your chosen mobile phase (eluent) is not optimal for separating the compounds on the stationary phase (typically silica gel). If the solvent is too polar, all components will travel up the column quickly with little separation. If it's not polar enough, everything will remain at the baseline.[2]
Solutions:
-
Systematic Solvent System Screening (TLC):
-
The key is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35. This generally provides the best separation in column chromatography.
-
Start with a binary mixture, typically a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[4]
-
Run several TLC plates, systematically varying the ratio of the two solvents (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc).
-
If separation is still poor, try a different solvent combination. For sulfones, which have polar S=O bonds, adding a small amount of a more polar solvent like methanol can sometimes improve separation, but use it sparingly as it can cause tailing.
-
-
Consider a Different Stationary Phase:
-
While silica gel is most common, alumina can be a good alternative and offers different selectivity.[5] It is available in acidic, neutral, and basic forms, which can be advantageous depending on the stability of your compound.
-
For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with polar mobile phases (like water/acetonitrile or water/methanol) can be very effective.[6]
-
Question 3: I've purified my 2-fluorophenyl sulfone product by column chromatography, but my NMR spectrum still shows inorganic salt impurities (e.g., residual sodium). How can I remove them?
Probable Cause:
-
This compound is a salt, and other inorganic salts are often used or generated during the reaction and work-up (e.g., NaBr, Na₂CO₃).[7] These are highly polar and can sometimes co-elute with polar products or get trapped in the solid matrix upon solvent removal.
Solutions:
-
Post-Column Aqueous Wash:
-
Dissolve the purified, solid product in an organic solvent in which it is highly soluble (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and wash it 2-3 times with deionized water. This will pull the inorganic salts into the aqueous layer.[3]
-
Follow this with a wash using saturated aqueous NaCl (brine) to remove residual water from the organic layer.[3]
-
Thoroughly dry the organic layer with a drying agent (e.g., MgSO₄), filter, and re-evaporate the solvent.
-
-
Filtration through a Short Silica Plug:
-
Dissolve the product in a minimal amount of the column eluent or a slightly more polar solvent.
-
Pass this solution through a short plug of silica gel in a pipette or small column. The highly polar inorganic salts will adsorb strongly to the top of the silica, while your less polar organic product will elute through.
-
Rinse the silica plug with a small amount of additional solvent to ensure full recovery of your product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for a newly synthesized 2-fluorophenyl sulfone that is a solid?
For a solid product, recrystallization is often the most efficient and scalable purification method.[8] The key is to find a suitable solvent or solvent pair. Aryl sulfones are moderately polar and often crystallize well.[9]
Recommended Solvents for Aryl Sulfones:
-
Single Solvents: Ethanol, isopropanol, ethyl acetate, toluene.
-
Solvent Pairs: Ethyl acetate/hexanes, Dichloromethane/hexanes, Ethanol/water.
A good recrystallization solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at all temperatures or be insoluble at all temperatures.[10]
Q2: What are the most common impurities I should expect from a palladium-catalyzed cross-coupling of this compound with an aryl halide?
You should anticipate the following:
-
Unreacted Aryl Halide: Often non-polar and can be separated by chromatography.
-
Unreacted this compound: Water-soluble and should be mostly removed during the aqueous work-up.
-
Homocoupled Biaryl (from the aryl halide): Typically very non-polar.
-
Benzenesulfonic Acid (from oxidation): Highly polar and water-soluble.
-
Palladium Catalyst/Ligand Residues: Can often be removed by filtration through a pad of Celite or silica gel, or by specific aqueous washes (e.g., ammonium hydroxide).
Q3: How do I properly perform an aqueous work-up for these reactions?
A standard aqueous work-up is a critical first purification step.[11][12]
-
Quench: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents according to your procedure.
-
Dilute: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash: Transfer to a separatory funnel and wash sequentially with:
-
Dry: Separate the organic layer and dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[3]
-
Filter & Concentrate: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Q4: How can I use Thin Layer Chromatography (TLC) effectively in my purification workflow?
TLC is an indispensable tool for:
-
Monitoring Reaction Progress: Spotting the reaction mixture over time to observe the consumption of starting materials and the appearance of the product.[14]
-
Choosing a Column Chromatography Solvent System: As described in the troubleshooting section, TLC is used to find the eluent that gives optimal separation.[2]
-
Analyzing Column Fractions: After running a column, each collected fraction should be spotted on a TLC plate to identify which ones contain the pure product. These fractions are then combined for solvent evaporation.[2]
Caption: Decision tree for selecting a primary purification method.
Experimental Protocols
Protocol 1: General Recrystallization of an Aryl Sulfone
This protocol assumes you have identified a suitable solvent system (e.g., Ethanol/Water) where the product is soluble in hot solvent and insoluble in cold solvent.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add the minimum amount of the primary solvent (e.g., Ethanol) needed to dissolve the solid near its boiling point. Heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat. If using a solvent pair, add the anti-solvent (e.g., Water) dropwise to the hot solution until it becomes slightly cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This protocol is for purifying an oily product or a solid that could not be purified by recrystallization. A solvent system (e.g., 8:2 Hexanes:Ethyl Acetate) should be predetermined by TLC.[14]
-
Column Preparation:
-
Securely clamp a glass column in a vertical position.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Fill the column with the chosen eluent.
-
Prepare a slurry of silica gel in the eluent and pour it into the column. Gently tap the column to pack the silica bed evenly and remove air bubbles.
-
Allow the solvent to drain until it is just level with the top of the silica bed. Add another thin layer of sand on top to protect the silica surface.
-
-
Sample Loading:
-
Dissolve the crude product in the minimum amount of a polar, volatile solvent (like dichloromethane) or the eluent itself.
-
Carefully apply this solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column, ensuring not to disturb the top layer of sand and silica.
-
Apply pressure (using a pump or air line) to force the solvent through the column at a steady rate.
-
Collect the eluting solvent in fractions (e.g., in test tubes).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Data Summary Table
| Purification Technique | Ideal For | Key Strengths | Common Limitations |
| Recrystallization | Crystalline solids with moderate purity (>80%) | Highly scalable, cost-effective, yields very pure material. | Not suitable for oils or amorphous solids; can have lower recovery. |
| Column Chromatography | Oily products, complex mixtures, separating compounds with similar polarity. | High resolving power, versatile for a wide range of compounds.[2] | More time-consuming, requires larger volumes of solvent, can be difficult to scale up. |
| Liquid-Liquid Extraction | Initial work-up to remove water-soluble impurities (salts, acids, bases).[11] | Fast, simple, removes bulk impurities effectively. | Limited to separating compounds with large differences in solubility/pKa. |
| Trituration | Removing soluble impurities from a solid product that is poorly soluble in the trituration solvent. | Quick, simple way to "wash" a solid product and induce crystallization from an oil. | Not a highly efficient purification method; more of a pre-purification step. |
References
- Google Patents. (n.d.). Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.
-
Journal of the American Chemical Society. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. ACS Publications. Retrieved February 15, 2026, from [Link]
-
RSC Publishing. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Retrieved February 15, 2026, from [Link]
-
LookChem. (n.d.). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Retrieved February 15, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved February 15, 2026, from [Link]
-
Chemical Communications. (2020). Recent advances in the sulfonylation reactions using potassium/sodium metabisulfite. Retrieved February 15, 2026, from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. Retrieved February 15, 2026, from [Link]
-
Pradhan, J. (n.d.). Chromatography Presentation. Retrieved February 15, 2026, from [Link]
-
Rutgers University Technology Transfer. (2025). Photolabile Sulfinate Protecting Groups for SuFEx synthesis of sulfonyl fluorides, sulfonamides, and sulfones with applications in drug discovery and manufacture. Retrieved February 15, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 15, 2026, from [Link]
-
MDPI. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. Retrieved February 15, 2026, from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved February 15, 2026, from [Link]
-
PMC. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Retrieved February 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B).... Retrieved February 15, 2026, from [Link]
-
Unknown Source. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonamides from sodium sulfinate. Retrieved February 15, 2026, from [Link]
-
Chrom Tech, Inc. (2024). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved February 15, 2026, from [Link]
-
Unknown Source. CHEM 344 Thin Layer Chromatography. Retrieved February 15, 2026, from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. Retrieved February 15, 2026, from [Link]
-
Reddit. (2025). Help with reaction workup. r/OrganicChemistry. Retrieved February 15, 2026, from [Link]
-
PubMed. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. Retrieved February 15, 2026, from [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Aryl sulfones synthesis via C−S cross‐coupling of aryl‐halides with.... Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of vicinal fluorinated sulfones via fluorosulfonylation of alkenes. Retrieved February 15, 2026, from [Link]
-
Unknown Source. Crystallization Solvents.pdf. Retrieved February 15, 2026, from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. chromtech.com [chromtech.com]
- 7. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 8. US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. reddit.com [reddit.com]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Troubleshooting Low Yields in Reactions with Sodium 2-fluorobenzene-1-sulfinate
Welcome to the technical support center for Sodium 2-fluorobenzene-1-sulfinate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in chemical reactions involving this versatile reagent. Our approach is rooted in mechanistic understanding and field-proven insights to help you optimize your synthetic outcomes.
Section 1: Understanding the Reagent: Core Characteristics
Before troubleshooting, it is crucial to understand the nature of this compound. Sulfinate salts are powerful nucleophiles and radical precursors, but their efficacy is highly dependent on their quality and handling.[1]
Q1: What are the key stability and handling considerations for this compound?
Answer: this compound is generally a bench-stable solid. However, its stability and reactivity can be compromised by moisture and prolonged exposure to air.
-
Hygroscopicity: The salt can absorb atmospheric moisture. Water can interfere with many reactions, particularly those involving moisture-sensitive catalysts (e.g., some palladium complexes) or intermediates.[2] It is recommended to store the reagent in a desiccator or under an inert atmosphere.[3]
-
Oxidation: While more stable than the corresponding sulfinic acid, sulfinates can slowly oxidize in air, which can affect reaction outcomes.
-
Disproportionation: In solution, especially under acidic conditions or at elevated temperatures, sulfinate salts can undergo self-disproportionation, leading to the formation of sulfonylthioates and other sulfur-containing byproducts that can reduce the yield of the desired product.[4][5]
Best Practice: For critical reactions, dry the required amount of the reagent in a vacuum oven at a moderate temperature (e.g., 40-50 °C) for several hours before use. Always handle the reagent under an inert atmosphere (Nitrogen or Argon) for best results.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered when using this compound.
Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly
Q2: I've assembled my reaction, but analysis (TLC, LC-MS) shows only starting materials even after several hours. What's the likely cause?
Answer: The most common culprits for a non-starting reaction are issues with reagent quality, solvent choice, or inadequate reaction temperature.
-
Reagent Purity: As discussed, ensure your this compound is dry and pure. Impurities can inhibit catalysts or react preferentially. The purity of all other reagents (aryl halide, catalyst, ligand, base) is equally critical.[6]
-
Solvent Selection & Solubility: The choice of solvent is paramount.[7] The sulfinate salt must have at least partial solubility for the reaction to proceed.
-
Polar Aprotic Solvents (Recommended): Solvents like DMF, DMSO, DMAc, or NMP are often excellent choices.[8][9] They effectively solvate the sodium cation, leaving the 2-fluorobenzene-1-sulfinate anion more "naked" and thus more nucleophilic and reactive.[9]
-
Polar Protic Solvents (Use with Caution): Solvents like ethanol or water can hydrogen-bond with the sulfinate anion, reducing its nucleophilicity and potentially leading to undesired side reactions or decomposition.[5]
-
Apolar Solvents (Generally Poor): Solvents like toluene or hexane are typically poor choices due to the low solubility of the salt.
-
-
Reaction Temperature: Many reactions involving sulfinates, especially palladium-catalyzed cross-couplings, require heating to overcome activation energy barriers.[10][11] A reaction that is sluggish at room temperature may proceed smoothly at 60-120 °C. However, excessively high temperatures can lead to decomposition.[4]
Troubleshooting Workflow: Non-Starting Reaction
Caption: Standard workflow for a Pd-catalyzed cross-coupling reaction.
Detailed Steps:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (2.0 equiv), and potassium carbonate (1.5 equiv).
-
In a glovebox, add the palladium acetate (5 mol%) and tricyclohexylphosphine (10 mol%). If not using a glovebox, add these reagents and immediately begin the inerting process.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide) via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction's progress by taking aliquots and analyzing via TLC or LC-MS until the limiting reagent is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter the mixture through a pad of Celite®.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by flash column chromatography to yield the desired biaryl product.
Section 4: References
-
Mulina, O. M., Pirgach, D. A., Nikishin, G. I., & Terent'ev, A. O. (2019). Switching of Sulfonylation Selectivity by Nature of Solvent and Temperature: The Reaction of β‐Dicarbonyl Compounds with Sodium Sulfinates under the Action of Iron‐Based Oxidants. European Journal of Organic Chemistry. Available at: [Link]
-
Yadav, M., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. Available at: [Link]
-
Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Spectrum Research Repository. Available at: [Link]
-
Fujiwara, Y., et al. (2015). Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. Journal of the American Chemical Society. Available at: [Link]
-
Wang, L., et al. (2022). A new synthetic method for disulfides and 3-sulfenylchromones from sodium sulfinates catalyzed by TBAI. ResearchGate. Available at: [Link]
-
Wu, W. C., et al. (1981). Effect of solvent, temperature, and nature of the sulfonate group on the azide displacement reaction of sugar sulfonates. The Journal of Organic Chemistry. Available at: [Link]
-
Ball, N. D., et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. Available at: [Link]
-
Yang, Z., et al. (2024). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI. Available at: [Link]
-
Cernak, T., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters. Available at: [Link]
-
Ball, N. D., et al. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Willis, M. C., et al. (2024). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. CORE. Available at: [Link]
-
Reeves, J. T., et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters. Available at: [Link]
-
Sharpless, K. B., et al. (2023). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv. Available at: [Link]
-
Willis, M. C. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Melchiorre, P., et al. (2022). EDA mediated S–N bond coupling of nitroarenes and sodium sulfinate salts. Semantic Scholar. Available at: [Link]
-
Yadav, M., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. PMC. Available at: [Link]
-
Fuji Photo Film Co., Ltd. (2002). Process for preparing a sulfinate. Google Patents. Available at:
-
Lucht, B. L., et al. (2023). Deciphering Electrolyte Degradation in Sodium-Based Batteries: The Role of Conductive Salt Source, Additives, and Storage Condition. MDPI. Available at: [Link]
Sources
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
"solvent effects on the reactivity of Sodium 2-fluorobenzene-1-sulfinate"
Technical Support Center: Sodium 2-fluorobenzene-1-sulfinate
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the experimental use of this versatile reagent. We will move beyond simple protocols to explain the underlying chemical principles, with a special focus on how solvent selection critically impacts reactivity, yield, and reaction success.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Reagent Handling and Solubility
Question 1: My vial of this compound has clumped together. What are the proper storage and handling procedures?
Answer: This is a common observation and typically indicates moisture absorption. Sodium sulfinate salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1] This can compromise the reagent's integrity, affect its molar mass for accurate weighing, and introduce water into sensitive reactions, leading to side products or reaction failure.
Underlying Principle: The ionic nature of the sodium salt makes it susceptible to hydration. Water can act as an unwanted nucleophile in many reactions or quench reactive intermediates.[1] For instance, in reactions requiring anhydrous conditions, even trace amounts of water can hydrolyze starting materials or catalysts.
Recommended Protocol: Storage and Handling
-
Storage: Always store this compound in a tightly sealed container inside a desiccator containing a suitable drying agent (e.g., Drierite® or phosphorus pentoxide).
-
Handling: When weighing the reagent, do so quickly in a low-humidity environment if possible. For highly sensitive reactions, the reagent should be dried under a high vacuum for several hours before use.
-
Inert Atmosphere: For reactions that are particularly sensitive to moisture, handle the reagent in a glovebox under an inert atmosphere (e.g., Argon or Nitrogen).
Question 2: I am struggling to dissolve this compound in my reaction solvent. What is the recommended approach for solubilization?
Answer: Solubility is a critical factor and is highly dependent on the solvent's polarity. As an ionic salt, this compound has poor solubility in nonpolar organic solvents like hexane or toluene, but is soluble in water and slightly soluble in some polar organic solvents.[2]
Underlying Principle: The principle of "like dissolves like" applies here. The polar, ionic nature of the sulfinate salt requires a polar solvent to effectively solvate the sodium cation and the sulfinate anion. Inadequate solubility leads to a heterogeneous reaction mixture, drastically reducing the effective concentration of the reagent in the solution phase and slowing down or preventing the reaction.
Troubleshooting Solvent Selection:
-
For Nucleophilic Reactions: Highly polar aprotic solvents are generally the best choice. These solvents possess strong dipoles to dissolve the salt but lack acidic protons that can hydrogen-bond and deactivate the sulfinate anion.
-
For Radical Reactions: Solvent choice may also depend on the solubility of the substrate and the stability of the radical intermediates. Biphasic systems or solvent mixtures are sometimes employed.[3]
Data Summary: Recommended Solvents for Initial Screening
| Solvent Type | Examples | Suitability & Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile (MeCN) | Excellent. Maximizes both solubility and nucleophilicity of the sulfinate anion. Often the first choice for nucleophilic substitution reactions.[1] |
| Polar Protic | Water, Methanol, Ethanol | Good for Solubility, Poor for Nucleophilicity. Solubilizes the salt well but can reduce reactivity by forming a solvent cage around the anion.[1] |
| Ethers | THF, 2-MeTHF, Dioxane | Moderate to Poor. Often used in solvent mixtures to improve the solubility of organic substrates. Solubility of the salt itself can be limited. |
| Nonpolar | Toluene, Hexane, Dichloromethane | Very Poor. Generally unsuitable as the primary solvent due to extremely low solubility of the sulfinate salt. |
Section 2: Troubleshooting Nucleophilic Reactions (e.g., S-Alkylation/Arylation)
Question 3: My S-alkylation reaction with an alkyl halide is extremely slow and gives a low yield. I'm using ethanol as a solvent because the reactants dissolve. What is wrong?
Answer: While ethanol may be effective at dissolving the sulfinate salt, it is a polar protic solvent, which significantly dampens the nucleophilicity of the sulfinate anion. This is a classic example of how solvent choice can dictate reaction success.
Underlying Principle: The Solvent Cage Effect Polar protic solvents like water and alcohols have acidic protons (O-H bonds) that can form strong hydrogen bonds with the oxygen atoms of the sulfinate anion. This creates a "solvent cage" around the anion, stabilizing it and sterically hindering its ability to attack an electrophile.[1] In contrast, polar aprotic solvents like DMF or DMSO dissolve the salt but do not form such a strong cage, leaving the sulfinate anion "naked" and highly nucleophilic.[1]
dot
Caption: Solvent effect on sulfinate anion reactivity.
Troubleshooting Protocol: Enhancing Nucleophilicity
-
Switch Solvents: Change the solvent from ethanol to a polar aprotic solvent like DMF or DMSO. Ensure your alkyl halide is stable in these solvents.
-
Dry Reagents: Dry the this compound under vacuum before use.
-
Use Anhydrous Solvent: Use a fresh bottle of anhydrous DMF or DMSO, or dry the solvent over molecular sieves.
-
Temperature Control: Gently heating the reaction (e.g., to 50-80 °C) can often increase the reaction rate, but monitor for potential decomposition or side reactions.
-
Consider Phase-Transfer Catalysis: If your substrate is only soluble in a nonpolar solvent, a biphasic system with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to shuttle the sulfinate anion into the organic phase.
Section 3: Troubleshooting Radical Reactions (e.g., Sulfonylation)
Question 4: I am attempting a radical C-H sulfonylation of a heterocycle using an oxidant (like t-butyl hydroperoxide), but the reaction is not initiating. How can the solvent be affecting this process?
Answer: In radical reactions, the solvent's role extends beyond solubility. It can influence the stability of radical intermediates and participate in the reaction mechanism. For reactions involving radical generation from sulfinate salts, the choice of solvent and oxidant is a tightly coupled system.[2]
Underlying Principle: Radical Generation and Stability The reaction is initiated by the oxidation of the sulfinate salt to a sulfonyl radical (ArSO₂•). This radical then engages the substrate. The solvent can influence this process in several ways:
-
Oxidant Compatibility: The chosen oxidant must be effective in the solvent system. Some oxidative systems work best in aqueous or biphasic conditions. For example, using sodium persulfate as an oxidant is often done in a mixture of water and acetonitrile.[2]
-
Radical Trapping: Some solvents can act as radical traps or hydrogen atom donors, quenching the desired reaction pathway. For instance, while N-methylpyrrolidine (NMP) can be a good solvent, it has also been shown to act as a hydrogen atom source in some oxidative trifluoromethylation reactions.[2]
-
Biphasic Systems: For certain substrates, especially electron-deficient aromatics, biphasic conditions (e.g., water/acetonitrile) can be highly effective for radical functionalization.[3]
dot
Caption: Troubleshooting workflow for failed reactions.
Experimental Protocol: Screening for Radical Sulfonylation
-
Reagents: this compound (1.5 equiv), Heterocyclic Substrate (1.0 equiv), Oxidant (2.0 equiv).
-
Solvent Systems for Screening:
-
System A: Acetonitrile (MeCN) / Water (1:1 v/v) with Sodium Persulfate (Na₂S₂O₈) as the oxidant.
-
System B: Dichloroethane (DCE) with tert-butyl hydroperoxide (TBHP, 70% in water) as the oxidant.
-
System C: Hexafluoroisopropanol (HFIP) with Phenyliodine bis(trifluoroacetate) (PIFA) as the oxidant.[2]
-
-
Procedure:
-
To a vial, add the substrate and this compound.
-
Add the chosen solvent and stir to dissolve.
-
Add the oxidant.
-
Seal the vial and heat to 60-80 °C (or irradiate with light if using a photocatalyst).
-
Monitor the reaction by TLC or LC-MS.
-
-
Analysis: Compare the conversion and yield across the different solvent/oxidant systems to identify the optimal conditions.
References
-
Wikipedia. (n.d.). Sodium trifluoromethanesulfinate. Retrieved from [Link]
-
Dagousset, G., et al. (2020). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 16, 1896-1961. Available at: [Link]
-
Wechem. (2025). Mechanism of sodium trifluoromethylsulfite as a free radical trifluoromethylation reagent. Retrieved from [Link]
-
Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Spectrum Research Repository. Retrieved from [Link]
-
Ji, Y., et al. (2011). Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Available at: [Link]
-
ResearchGate. (2025). Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. Retrieved from [Link]
-
Maji, B. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11, 13455-13499. Available at: [Link]
Sources
Technical Support Center: Work-up Procedures for Reactions Involving Sodium 2-fluorobenzene-1-sulfinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful work-up of reactions involving Sodium 2-fluorobenzene-1-sulfinate. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that influence the work-up procedure?
A1: this compound is a salt, which makes it highly soluble in polar solvents like water and largely insoluble in non-polar organic solvents. This property is fundamental to its removal during aqueous work-up. Its thermal stability should also be considered, as some sodium sulfinates can decompose at elevated temperatures.[1]
Q2: How do I remove unreacted this compound from my reaction mixture?
A2: The most straightforward method is to perform an aqueous wash. After diluting your reaction mixture with an appropriate organic solvent, washing with water or brine will partition the highly polar this compound into the aqueous layer, effectively removing it from your desired product in the organic phase.[2][3]
Q3: What are the common side products to anticipate in reactions with this compound?
A3: Depending on the reaction conditions, you may encounter side products arising from the oxidation of the sulfinate to the corresponding sulfonate, or disproportionation reactions.[4][5] The presence of radical initiators or certain metals can also lead to the formation of symmetrical thiosulfonates.[4]
Q4: Are there any specific safety precautions for handling this compound and its reaction mixtures?
A4: Yes, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7][8] Work should be conducted in a well-ventilated area or a fume hood.[9] During work-up, be aware that reactions with acids can produce toxic sulfur oxide fumes.[10] Always consult the Safety Data Sheet (SDS) for detailed information.[6][7][8][9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the work-up of your reaction.
Problem 1: I'm observing a persistent emulsion during the aqueous extraction.
-
Possible Cause: High concentrations of salts or polar, high-boiling point solvents like DMF or DMSO can lead to the formation of stable emulsions.
-
Solution Strategy:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break up emulsions.[2]
-
Solvent Addition: Add more of the organic solvent to dilute the reaction mixture further.
-
Filtration: If a solid is causing the emulsion, filtering the entire mixture through a pad of Celite can be effective.
-
Patience: Sometimes, allowing the separatory funnel to stand for an extended period can lead to phase separation.
-
Problem 2: My final product is contaminated with a highly polar, sulfur-containing impurity.
-
Possible Cause: This is likely due to the formation of the corresponding sulfonic acid via oxidation of the sulfinate.
-
Solution Strategy:
-
Basic Wash: Perform a wash with a dilute aqueous base, such as 1M sodium bicarbonate or sodium carbonate solution. This will deprotonate the sulfonic acid, forming the highly water-soluble sulfonate salt, which will partition into the aqueous layer.
-
Column Chromatography: If the basic wash is not sufficient, purification by flash column chromatography on silica gel is recommended. The highly polar sulfonic acid will have a very low Rf value and should be easily separable from your desired, likely less polar, product.
-
Problem 3: The yield of my desired product is low after work-up.
-
Possible Cause:
-
Your product may have some water solubility, leading to its loss during the aqueous washes.
-
The product might be unstable to the pH conditions of the work-up.
-
-
Solution Strategy:
-
Back-Extraction: If you suspect your product has some water solubility, you can "back-extract" the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.
-
pH Control: If your product is acid or base sensitive, ensure that any aqueous washes are performed with neutral water or brine.
-
Minimize Washes: Use the minimum number of aqueous washes necessary to remove the impurities. For highly polar solvents like DMF or DMSO, a larger number of smaller volume washes is more effective than a few large volume washes.[11]
-
Experimental Protocols & Workflows
Standard Aqueous Work-up Protocol
This protocol is a general guideline and may need to be adapted based on the specific nature of your reaction and product.
Materials:
-
Reaction mixture
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate)
Procedure:
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching (if necessary): If the reaction contains highly reactive reagents, quench them appropriately (e.g., by slowly adding water or a saturated ammonium chloride solution).
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., 3-5 times the volume of the reaction solvent).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. Invert the funnel gently several times, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Repeat Washes: Repeat the aqueous wash 2-3 times to ensure complete removal of this compound and other water-soluble impurities.
-
Brine Wash: Perform a final wash with brine to help remove residual water from the organic layer and break any emulsions.[2]
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Stir for 10-15 minutes.
-
Filtration and Concentration: Filter off the drying agent and wash the filter cake with a small amount of fresh organic solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product as necessary, typically by flash column chromatography.
Visualization of the Work-up Workflow
Caption: General workflow for the aqueous work-up of reactions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common work-up issues.
Data Summary Table
| Issue | Potential Cause | Recommended Action |
| Persistent Emulsion | High salt concentration; polar aprotic solvents | Wash with brine; add more organic solvent. |
| Product Contamination | Oxidation to sulfonic acid | Wash with dilute aqueous NaHCO₃ or Na₂CO₃. |
| Low Product Yield | Product has some water solubility | Back-extract aqueous layers with organic solvent. |
| Phase Separation Issues | Incorrect density of wash solution | Adjust density of aqueous layer if necessary.[3] |
References
- Fisher Scientific. (2010, October 26). SAFETY DATA SHEET.
- Tokyo Chemical Industry. (2025, January 15). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET 2-Fluorobenzenesulfonamide.
- FUJIFILM Wako Chemicals. SAFETY DATA SHEET Sodium linear-Alkylbenzenesulfonate.
- BenchChem. Technical Support Center: 2-Fluorohexane Reactions and Workup.
- Organic Syntheses Procedure. "Fluorobenzene".
- RSC Publishing. (2021, March 1). Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds.
- Smolecule. (2023, August 20). Buy Sodium 4-(trifluoromethyl)benzene-1-sulfinate.
- Organic Reaction Workup Formulas for Specific Reagents.
- Reddit. (2023, April 11). Failure in the alkylation of a sodium sulfinate.
- ICSC. C10-13 ALKYLBENZENESULFONIC ACID, SODIUM SALT.
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 5. Buy Sodium 4-(trifluoromethyl)benzene-1-sulfinate | 89520-63-8 [smolecule.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 10. ICSC 1602 - C10-13 ALKYLBENZENESULFONIC ACID, SODIUM SALT [chemicalsafety.ilo.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
"mitigating decomposition of Sodium 2-fluorobenzene-1-sulfinate during reactions"
Welcome to the technical support center for Sodium 2-fluorobenzene-1-sulfinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Given its utility and inherent reactivity, understanding and mitigating its decomposition is critical for successful and reproducible outcomes. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organosulfur compound widely used in organic synthesis. Due to its unique combination of a nucleophilic sulfur center and an electron-deficient fluorinated aromatic ring, it serves as a valuable building block. Its primary applications include the synthesis of sulfones and sulfonamides, which are common motifs in pharmaceuticals and agrochemicals.[1][2] It is a key precursor in transition-metal-catalyzed cross-coupling reactions, such as palladium-catalyzed desulfinative coupling, to form C-S and C-C bonds.[3][4][5]
Q2: Why is this reagent susceptible to decomposition?
The sulfinate functional group (R-SO₂⁻) is inherently prone to oxidation and disproportionation.[6][7][8] The sulfur atom is in an intermediate oxidation state (+3), making it susceptible to both oxidation to the more stable sulfonate (+5) and reduction. The primary pathway for decomposition, especially under acidic conditions or upon heating, is disproportionation, where two molecules of the corresponding sulfinic acid react to form a thiosulfonate and a sulfonic acid.[6][8]
3 ArSO₂H → ArSO₂SAr + ArSO₃H + H₂O [6]
This process can be initiated by trace acid, water, or atmospheric oxygen, which can slowly oxidize the sulfinate.[9]
Q3: What are the common decomposition products I should be aware of?
The main decomposition products arising from disproportionation are 2-fluorobenzene-1-sulfonic acid and S-(2-fluorophenyl) 2-fluorobenzene-1-thiosulfonate . In the presence of oxygen, particularly in solution, slow oxidation can lead to the formation of sodium 2-fluorobenzene-1-sulfonate .[9][10] The presence of these impurities can complicate reactions, reduce yields, and lead to difficulties in product purification.
Q4: How can I quickly assess the quality of my this compound before use?
A simple visual inspection is the first step. The compound should be a white to off-white crystalline solid.[2] Clumping, discoloration (e.g., yellowing), or a strong odor can indicate decomposition or the presence of impurities. For a more definitive check, a quick ¹H or ¹⁹F NMR spectrum in a deuterated solvent like DMSO-d₆ can be very informative. The presence of multiple signals in the aromatic region, other than those expected for the desired product, suggests the presence of decomposition products. A melting point determination can also be useful; the pure compound has a melting point greater than 300 °C.[11]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions involving this compound and provides actionable solutions based on mechanistic principles.
Problem 1: My reaction shows low or no conversion of starting materials.
Possible Cause A: Decomposition of the Sulfinate Reagent Prior to Reaction.
The reagent may have degraded during storage. Sodium arylsulfinates, while generally bench-stable solids, are hygroscopic and can slowly degrade upon exposure to air and moisture.[1][2]
-
Solution: Proper Storage and Handling.
-
Store the reagent in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., in a glovebox).
-
For long-term storage, refrigeration is recommended.
-
Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.
-
Possible Cause B: Decomposition During Reaction Setup or Execution.
The reaction conditions themselves may be promoting decomposition. This is particularly common in reactions run at elevated temperatures or for extended periods.
-
Solution: Rigorous Control of Reaction Conditions.
-
Inert Atmosphere: Assemble the reaction under an inert atmosphere of nitrogen or argon. This minimizes exposure to oxygen, which can oxidize the sulfinate.[9]
-
Dry Solvents: Use anhydrous solvents. Water can facilitate the formation of the less stable sulfinic acid, which is the key intermediate in the disproportionation pathway.[6]
-
Temperature Control: While many cross-coupling reactions require heat, avoid excessive temperatures (>150 °C) or prolonged heating, as this can accelerate thermal decomposition.[11][12] If possible, screen for catalysts that operate at lower temperatures.
-
Order of Addition: Add the this compound to the reaction mixture as late as is practical in your procedure, especially if acidic or oxidizing reagents are present.
-
Problem 2: I am observing significant formation of S-(2-fluorophenyl) 2-fluorobenzene-1-thiosulfonate as a byproduct.
Possible Cause: Acid-Catalyzed Disproportionation.
The presence of even catalytic amounts of acid can dramatically accelerate the disproportionation of the sulfinate.[6][8] The sulfinate salt (ArSO₂Na) is relatively stable, but in the presence of an acid, it is protonated to form the corresponding sulfinic acid (ArSO₂H), which is the species that undergoes disproportionation.[6][10]
-
Solution 1: pH Control.
-
Ensure the reaction medium is neutral or basic. In many cross-coupling reactions, an inorganic base like K₂CO₃ or Cs₂CO₃ is used.[3] This base not only participates in the catalytic cycle but also serves to suppress the formation of sulfinic acid, thereby preventing disproportionation.
-
If your reaction cannot tolerate a base, ensure all reagents and solvents are strictly neutral. Avoid acidic workup conditions until the reaction is complete.
-
-
Solution 2: Minimize Water Content.
-
Water can participate in the equilibrium between the sulfinate salt and sulfinic acid. Rigorously dry all solvents and reagents to disfavor the formation of the reactive sulfinic acid intermediate.[6]
-
Problem 3: My results are inconsistent from one experiment to the next.
Possible Cause: Variable Reagent Quality and Reaction Setup.
Inconsistency often stems from subtle variations in the quality of the sulfinate reagent or minor differences in experimental setup that affect the extent of its decomposition.
-
Solution: Implement a Pre-Reaction Quality Control (QC) and Standardized Workflow.
-
QC Check: Before starting a series of reactions, perform a quick analytical check (e.g., ¹H NMR) on the batch of this compound to ensure its purity.
-
Standardize Procedure: Develop a detailed, step-by-step protocol for setting up the reaction and adhere to it strictly. This includes the same source and grade of solvents and reagents, the same procedure for drying glassware, and a consistent method for establishing an inert atmosphere.
-
Validated Protocols & Methodologies
Protocol 1: Recommended Experimental Workflow for a Palladium-Catalyzed Desulfinative Coupling
This protocol provides a generalized workflow designed to minimize reagent decomposition and ensure reproducibility.
Caption: Recommended workflow for minimizing decomposition.
Protocol 2: Analytical Method for Monitoring Decomposition by HPLC
Monitoring the consumption of starting material and the formation of decomposition products is crucial. A reverse-phase HPLC method can effectively separate the polar sulfinate salt, the more polar sulfonic acid, and the less polar thiosulfonate.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Expected Elution Order:
-
2-fluorobenzene-1-sulfonic acid (most polar)
-
This compound
-
S-(2-fluorophenyl) 2-fluorobenzene-1-thiosulfonate (least polar)
This method allows for quantitative tracking of the reaction components, providing a clear picture of reagent stability under the chosen conditions.[13][14]
Understanding the Decomposition Pathway
To effectively mitigate decomposition, it is essential to understand the underlying chemical transformations. The primary non-productive pathway for sulfinates is disproportionation, which is significantly influenced by the pH of the medium.
Sources
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.com [fishersci.com]
- 12. CAS 873-55-2: Sodium benzenesulfinate | CymitQuimica [cymitquimica.com]
- 13. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column | SIELC Technologies [sielc.com]
- 14. Measurement of hydroxyl radical-generated methane sulfinic acid by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"comparison of Sodium 2-fluorobenzene-1-sulfinate with other fluorinated sulfinates"
Executive Summary: The "Ortho" Strategic Advantage
In the landscape of fluorinated reagents, Sodium 2-fluorobenzene-1-sulfinate (CAS: 127159-66-4) occupies a specialized niche distinct from its ubiquitous para-isomer and the trifluoromethylating Langlois reagent. While often overlooked in favor of the sterically unencumbered 4-fluoro analog, the 2-fluoro variant is a critical tool for conformational architecture in drug design.
This guide provides a technical comparison for medicinal chemists, highlighting that the choice between 2-fluoro and 4-fluoro sulfinates is not merely about reactivity yields, but about the topology and metabolic fate of the final drug candidate.
Chemical Profile & Alternatives Comparison
The following table contrasts the target reagent with its primary fluorinated alternatives.
| Feature | This compound | Sodium 4-fluorobenzene-1-sulfinate | Langlois Reagent (CF₃SO₂Na) |
| Primary Utility | Conformational Control & Ortho-blocking | Metabolic Stability (Para-blocking) | Lipophilicity Enhancement |
| Reactive Species | 2-Fluorophenyl Radical ( | 4-Fluorophenyl Radical ( | Trifluoromethyl Radical ( |
| Steric Profile | High: Ortho-F induces twist (~55°) | Low: Allows planar biaryl systems | Low: Small hydrodynamic radius |
| Electronic Effect | Inductive withdrawal (-I) + Ortho repulsion | Inductive withdrawal (-I) | Strong Inductive withdrawal (-I) |
| Common Use Case | Forcing non-planar biaryl geometries | Blocking CYP450 para-hydroxylation | Bioisostere for Cl or Methyl |
| Stability | Hygroscopic solid, stable at RT | Hygroscopic solid, stable at RT | Hygroscopic, stable |
Performance Analysis: The "Ortho" Effect
Conformational Control (The Torsion Angle Factor)
The most distinct advantage of using this compound is the introduction of an ortho-fluorine atom. Unlike the 4-fluoro analog, which allows biaryl systems to adopt a near-planar conformation (dihedral angle
-
Biaryl Torsion:
(Non-planar) -
Impact: This "twist" is often required to fit into specific hydrophobic pockets (e.g., kinase inhibitors) or to break molecular symmetry to improve solubility.
Reactivity & Yield Considerations
In radical C-H functionalization (e.g., Minisci-type reactions), the 2-fluoro sulfinate generally exhibits slightly lower reaction rates compared to the 4-fluoro isomer.
-
Steric Hindrance: The bulky ortho-fluorine can impede the approach of the radical to sterically crowded heterocycles.
-
Electronic Deactivation: The inductive effect is stronger at the ortho position, slightly destabilizing the radical intermediate compared to the para position.
-
Experimental Expectation: Expect yields to be 5-15% lower than the 4-fluoro analog for hindered substrates, but comparable for open positions.
Mechanistic Visualization
The following diagram illustrates the radical pathway, highlighting the critical steric influence of the 2-fluoro substituent during the radical addition step.
Figure 1: Radical desulfonylation mechanism. Note the "Steric Clash" node, which differentiates the 2-fluoro pathway from the sterically unhindered 4-fluoro pathway.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Commercial supplies can be variable. In-house synthesis ensures purity.
Reagents: 2-Fluorobenzenesulfonyl chloride (1.0 equiv), Sodium sulfite (
-
Setup: Dissolve
(25.2 g, 200 mmol) and (16.8 g, 200 mmol) in water (100 mL) in a round-bottom flask. Heat to 70°C. -
Addition: Add 2-fluorobenzenesulfonyl chloride (19.4 g, 100 mmol) dropwise over 30 minutes. Maintain pH ~7-8 (add dilute NaOH if necessary).
-
Reaction: Stir at 70-80°C for 2-4 hours. The solution should become clear.
-
Workup: Cool to room temperature. Remove water via lyophilization or rotary evaporation (if stable).
-
Purification: Recrystallize the crude solid from Ethanol/Water to remove inorganic salts (
, ). -
Yield: Expect 70-85% as a white, hygroscopic solid.
Protocol B: Radical C-H Arylation (Minisci-Type)
Rationale: Standard protocol for evaluating sulfinate performance.
Reagents: Heteroarene (1.0 equiv), this compound (2.0 equiv), Ammonium Persulfate (2.0 equiv),
-
Mix: In a vial, combine heteroarene (0.5 mmol), sulfinate (1.0 mmol),
(1.0 mmol), and (0.1 mmol). -
Solvent: Add DCM (2 mL) and Water (2 mL).
-
Reaction: Stir vigorously at 40°C for 12 hours. (Vigorous stirring is crucial for biphasic systems).
-
Extraction: Dilute with DCM, wash with
(sat.), dry over . -
Analysis: Analyze via LC-MS. Note: Expect the 2-fluoro product to elute later than the 4-fluoro analog on reverse-phase columns due to different polarity/shape.
References
-
Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. Link
-
Fujiwara, Y., et al. (2012). Practical C-H functionalization of quinolines with boronic acids. Nature. (Foundational work on radical arylation mechanisms relevant to sulfinates). Link
-
Rosenthal, J., & Schuster, D. (2003).[1] The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution. Journal of Chemical Education. Link
-
Lü, B., et al. (2024). Nickel/Iridium Metallaphotoredox Catalysis for Allylic C–H Bond Arylation. Journal of Organic Chemistry. (Recent application of arylation). Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
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A Comparative Guide to Sulfonamide Synthesis: Validating the Efficacy of Sodium 2-fluorobenzene-1-sulfinate
Introduction: The Enduring Importance and Synthetic Challenges of Sulfonamides
The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil, the first sulfonamide drug, this moiety has been incorporated into a vast array of therapeutics, including diuretics, anticonvulsants, anti-inflammatory agents, and HIV protease inhibitors[1]. Their prevalence stems from their unique physicochemical properties: they are metabolically stable, capable of engaging in strong hydrogen bonding interactions, and their geometry allows them to act as effective mimics of other functional groups in enzyme active sites[2].
Despite their utility, the classical synthesis of sulfonamides is not without significant drawbacks. The most traditional route involves the reaction of a primary or secondary amine with a sulfonyl chloride[3]. This method, while effective, relies on sulfonyl chlorides that are often highly reactive, moisture-sensitive, and can be corrosive[4]. Their preparation frequently requires harsh and hazardous reagents like chlorosulfonic acid, limiting the functional group tolerance on the aromatic precursor[3]. These challenges have spurred the development of milder, more versatile, and safer synthetic strategies.
This guide provides an in-depth validation of a modern alternative: the use of bench-stable sodium sulfinate salts, with a specific focus on Sodium 2-fluorobenzene-1-sulfinate , for the synthesis of sulfonamides. We will objectively compare its performance against traditional and other contemporary methods, supported by mechanistic insights and detailed experimental protocols.
Sodium Sulfinates: A Paradigm Shift in Sulfonylation
Sodium sulfinates (RSO₂Na) have emerged as powerful and versatile building blocks in organic synthesis[5]. Compared to their sulfonyl chloride counterparts, sulfinate salts are generally odorless, bench-stable, easy to handle, and less toxic, making them highly attractive from a practical and green chemistry perspective[5]. Their utility lies in their ability to act as nucleophiles or, upon oxidation, as precursors to sulfonyl radicals, enabling a diverse range of S-N bond-forming reactions under significantly milder conditions[5][6].
This compound is a particularly valuable reagent. The presence of the ortho-fluoro substituent can impart unique properties to the final sulfonamide product, potentially enhancing metabolic stability, altering lipophilicity, and influencing binding affinity to biological targets through specific fluorine-protein interactions.
Comparative Analysis of Sulfonylation Reagents
The choice of a sulfonylating agent is critical and depends on factors such as substrate scope, functional group tolerance, reaction conditions, and safety. The following table provides a comparative overview of this compound (representing the broader class of sulfinates used in oxidative couplings) versus the traditional sulfonyl chloride method.
| Feature | This compound (Oxidative Coupling) | Aryl Sulfonyl Chlorides |
| Reagent Stability | High (Bench-stable, crystalline solid)[5] | Low (Moisture-sensitive, often corrosive)[4] |
| Handling & Safety | Safer, easier to handle, odorless[5] | Hazardous, often requires inert atmosphere, corrosive[3][4] |
| Typical Conditions | Mild; often room temperature to moderate heating[7][8] | Can be harsh; often requires strong bases (e.g., pyridine) |
| Catalyst/Mediator | Requires an oxidant (e.g., I₂, TBHP) and often a catalyst (e.g., Cu, Fe salts)[5][7][8] | Stoichiometric base is typically sufficient |
| Amine Scope | Broad; effective for primary and secondary aliphatic and aromatic amines[5][7] | Broad, but can lead to disulfonamides with primary amines[4] |
| Functional Group Tolerance | High; compatible with a wide range of functional groups due to mild conditions[9] | Moderate; incompatible with acid-sensitive groups |
| Key Advantages | Utilizes stable precursors, mild conditions, high functional group tolerance, improved safety profile. | Readily available, well-established chemistry, no oxidant needed. |
| Key Disadvantages | Requires a stoichiometric oxidant and sometimes a catalyst; additional reagent cost. | Precursors are hazardous, reaction can be harsh, limited functional group tolerance. |
Mechanistic Insights: The Iodine-Mediated Oxidative Coupling Pathway
One of the most efficient and common methods for converting sulfinates to sulfonamides is through an iodine-mediated oxidative coupling. This metal-free approach highlights the inherent reactivity of the sulfinate salt when activated. The causality behind this transformation is a sequence of oxidation and nucleophilic attack.
-
Activation of Iodine: Molecular iodine (I₂) reacts with an oxidant, such as tert-butyl hydroperoxide (TBHP), to form a more electrophilic iodine species.
-
Formation of Sulfonyl Iodide: The sulfinate anion attacks this activated iodine species, displacing the leaving group to form a highly reactive sulfonyl iodide (RSO₂I) intermediate. This is the key "umpolung" step, converting the nucleophilic sulfinate into a potent electrophilic sulfonylating agent[10].
-
Nucleophilic Attack by Amine: The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl iodide.
-
Product Formation: A proton transfer, typically facilitated by a mild base or another equivalent of the amine, leads to the elimination of HI and formation of the stable sulfonamide product.
The following diagram illustrates this proposed mechanistic pathway.
Caption: Proposed mechanism for iodine-mediated sulfonamide synthesis.
Experimental Protocol: Copper-Catalyzed Synthesis of N-Benzyl-2-fluorobenzenesulfonamide
This protocol provides a self-validating system for the synthesis of a representative sulfonamide using this compound. The choice of a copper catalyst represents a common, efficient, and cost-effective method for this transformation[8]. Microwave irradiation is employed to accelerate the reaction, demonstrating a green chemistry approach[8].
Materials & Reagents:
-
This compound (1 equiv.)
-
Benzylamine (1 equiv.)
-
Copper(II) Bromide (CuBr₂) (10 mol%)
-
Acetonitrile (MeCN)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (e.g., 200 mg, 1.0 mmol), benzylamine (107 mg, 1.0 mmol), and CuBr₂ (22.3 mg, 0.1 mmol).
-
Solvent Addition: Add a 1:1 mixture of acetonitrile and water (4 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 20 minutes with stirring. The choice of microwave heating is to ensure rapid and uniform energy transfer, significantly reducing reaction times compared to conventional heating[8].
-
Reaction Quenching & Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Aqueous Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL). This step is crucial to remove any unreacted amine, copper salts, and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-2-fluorobenzenesulfonamide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Experimental Workflow Diagram
Caption: Workflow for microwave-assisted sulfonamide synthesis.
Conclusion and Future Outlook
The use of this compound and other sulfinate salts represents a significant advancement in sulfonamide synthesis. These reagents effectively address many of the limitations associated with traditional sulfonyl chlorides by offering a safer, more stable, and highly versatile alternative. The development of various catalytic systems—including copper-catalyzed, iodine-mediated, and metal-free methods—provides researchers with a robust toolkit to construct S-N bonds under mild conditions with excellent functional group tolerance[7][8][10].
For drug development professionals, the ability to readily synthesize diverse sulfonamide libraries from stable precursors like this compound is invaluable. It accelerates the lead optimization process and enables the exploration of chemical space that was previously difficult to access. As the field continues to evolve, further innovations in catalytic systems and the use of sustainable oxidants will undoubtedly continue to enhance the efficacy and environmental friendliness of sulfonamide synthesis.
References
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Feng, R., Li, Z. Y., Liu, Y. J., & Dong, Z. B. (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. The Journal of Organic Chemistry, 89(3), 1736–1747. [Link]
-
Poeira, D. L., et al. (2019). Synthesis of sulfonamides from sulfinate salts and amines or anilines. ResearchGate. [Link]
-
Yadav, G. D., & Mistry, P. M. (2020). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 10(51), 30541–30581. [Link]
-
Patil, S. A., et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Synthetic Communications, 53(8), 695-706. [Link]
-
Lo, P. K. T., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9552–9556. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 249-268). Royal Society of Chemistry. [Link]
-
Maji, A. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Accounts of Chemical Research. [Link]
-
Chareau, N. (2012). Synthetic approaches to biologically active sulfonates and sulfonamides. UCL Discovery. [Link]
-
Chen, J., et al. (2019). Iodine-catalyzed sulfonylation of sulfonyl hydrazides with tert-amines: a green and efficient protocol for the synthesis of sulfonamides. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides by alkylation or arylation. Organic Chemistry Portal. [Link]
-
Sammis, G. M., et al. (2025). Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]
-
Douglas, J. T., & Martin, B. R. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21376–21382. [Link]
-
de Oliveira, K. T., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. [Link]
-
Wang, C. (2022). Recent advances of sodium sulfinates in radical reactions. ResearchGate. [Link]
-
Rahman, M. M., et al. (2024). Sulfonamides: Historical Perspectives, Therapeutic Insights, Applications, Challenges, and Synthetic Strategies. ResearchGate. [Link]
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A Comparative Guide to Ortho- vs. Para-Fluorinated Benzenesulfinates in Drug Discovery
In the landscape of modern medicinal chemistry, the benzenesulfinate moiety is a cornerstone for the synthesis of a plethora of sulfur-containing pharmacophores, most notably sulfones and sulfonamides. The strategic introduction of fluorine onto the benzene ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth comparative analysis of ortho- and para-fluorinated benzenesulfinates, offering insights into their synthesis, physicochemical properties, and differential applications in drug development.
The Duality of Fluorine's Electronic Influence: A Positional Paradigm
The effect of a fluorine substituent on an aromatic ring is a classic example of the interplay between inductive and resonance effects. While fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I), it also possesses lone pairs of electrons that can be donated to the aromatic π-system through resonance (+R).[3][4] The position of the fluorine atom—ortho or para to the sulfinate group—determines the balance of these effects, thereby dictating the chemical and biological properties of the molecule.
The inductive effect is distance-dependent, exerting its strongest influence at the ortho position and diminishing at the para position.[5] Conversely, the resonance effect primarily increases electron density at the ortho and para positions.[4] This duality means that while both isomers are deactivated towards electrophilic aromatic substitution compared to benzene, the electronic character of the sulfinate group itself is differentially modulated.[6]
Fig. 1: Logical diagram illustrating the differential electronic effects in ortho- and para-fluorinated benzenesulfinates.
Comparative Physicochemical Properties
The position of the fluorine atom directly impacts key physicochemical properties that are critical for drug development, such as acidity (pKa of the corresponding sulfinic acid), lipophilicity (LogP), and metabolic stability.
| Property | Ortho-Fluorinated | Para-Fluorinated | Rationale & Implications |
| pKa (of Sulfinic Acid) | Lower | Higher | The strong inductive effect of the ortho-fluorine atom stabilizes the sulfinate anion, making the corresponding sulfinic acid more acidic. This can affect the ionization state of the molecule at physiological pH. |
| Lipophilicity (LogP) | Generally Lower | Generally Higher | Intramolecular interactions in the ortho isomer can reduce its effective surface area and interaction with water, but the para isomer often exhibits higher overall lipophilicity, which can enhance membrane permeability.[7] |
| Metabolic Stability | Potentially Higher | Variable | An ortho-fluorine can act as a "metabolic shield," sterically hindering enzymatic attack (e.g., by Cytochrome P450 enzymes) on the sulfinate group or adjacent positions.[1][8] |
| Dipole Moment | Higher | Lower | The vector sum of the C-F and C-S bond dipoles results in a larger overall molecular dipole moment for the ortho isomer, which can influence solubility and crystal packing. |
Synthesis of Ortho- and Para-Fluorinated Benzenesulfinates
A reliable and scalable method for the synthesis of sodium benzenesulfinates is the reduction of the corresponding sulfonyl chlorides, which are readily available commercial starting materials.[9][10]
Experimental Protocol: Synthesis of Sodium 4-Fluorobenzenesulfinate
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzenesulfonyl chloride (1.0 eq) and a 1:1 mixture of water and a suitable organic solvent like ethanol.[11]
-
Reagents: In a separate beaker, prepare a solution of sodium sulfite (1.5 eq) and sodium bicarbonate (1.2 eq) in water.
-
Reaction: Slowly add the sodium sulfite/bicarbonate solution to the stirred solution of the sulfonyl chloride.
-
Heating: Heat the reaction mixture to 70-80°C for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
Workup: After cooling to room temperature, the product often precipitates. If not, the volume of the solution can be reduced under vacuum.
-
Isolation: The solid sodium 4-fluorobenzenesulfinate is collected by filtration, washed with cold ethanol, and dried under vacuum.
The same protocol can be applied for the synthesis of sodium 2-fluorobenzenesulfinate starting from 2-fluorobenzenesulfonyl chloride.
Fig. 2: General experimental workflow for the synthesis of sodium fluorobenzenesulfinates.
Differential Reactivity and Applications in Medicinal Chemistry
The distinct electronic environments of ortho- and para-fluorinated benzenesulfinates can be leveraged to fine-tune the properties of drug candidates.
Case Study: Carbonic Anhydrase Inhibitors
In the design of benzenesulfonamide-based inhibitors for carbonic anhydrase IX (CAIX), a cancer-related enzyme, the substitution pattern on the benzene ring is critical for both potency and selectivity.[12] While this study focuses on di-meta-substituted compounds, the principles of fluorine substitution are highly relevant. An ortho-fluorine substituent, for instance, could be used to:
-
Induce a Specific Conformation: The steric bulk and electronic nature of the ortho-fluorine can restrict the rotation of the sulfonamide group, locking the molecule into a bioactive conformation that enhances binding to the target protein.
-
Modulate pKa of the Sulfonamide: The position of the fluorine influences the acidity of the sulfonamide proton, which is crucial for its interaction with the zinc ion in the enzyme's active site.
-
Enhance Selectivity: The unique steric and electronic profile of the ortho-substituted ring can create favorable interactions in the target enzyme's active site while introducing unfavorable clashes in off-target isoforms, thereby improving selectivity.[12]
A para-fluorine, on the other hand, might be preferred when:
-
Maximizing Lipophilicity is Key: For drugs targeting the central nervous system (CNS), for example, a higher LogP value afforded by a para-fluorine can improve blood-brain barrier penetration.[8]
-
Avoiding Steric Hindrance is Necessary: In enzyme active sites with tight binding pockets, the less sterically demanding para-substitution may be advantageous.
Conclusion
The choice between an ortho- and a para-fluorinated benzenesulfinate is a strategic decision in drug design, not merely a matter of isomeric convenience. The ortho isomer offers the potential for steric shielding and significant modulation of local electronic properties, which can be exploited to enhance metabolic stability and fine-tune binding interactions. The para isomer provides a more distant electronic influence that can be used to adjust overall molecular properties like lipophilicity without imposing significant steric constraints near the reactive center. A thorough understanding of these positional effects allows medicinal chemists to rationally design molecules with improved efficacy, selectivity, and pharmacokinetic profiles.
References
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- American Chemical Society. (2008, June 21). The Many Roles for Fluorine in Medicinal Chemistry.
- American Chemical Society. (2021, November 13). Applications of Fluorine in Medicinal Chemistry.
- MDPI. (2024, February 22).
- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.
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- Royal Society of Chemistry. (2023, March 17). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry.
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- Chemistry Stack Exchange. (2017, April 5). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?.
- Benchchem. (n.d.). An In-depth Technical Guide on the Ortho, Para Directing Effects of the Trifluoromethoxy Substituent.
- National Institutes of Health. (n.d.). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. PMC.
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- The Royal Society of Chemistry. (2015, June 12). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide.
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Safety Operating Guide
Personal Protective Equipment & Handling Guide: Sodium 2-fluorobenzene-1-sulfinate
Executive Safety Summary
Sodium 2-fluorobenzene-1-sulfinate (CAS: 1240537-83-2 / Analogous to 2-fluorobenzenesulfinic acid sodium salt) is a fluorinated aryl sulfinate salt commonly employed as a radical precursor in medicinal chemistry (e.g., Minisci-type functionalization).
While often perceived as a benign salt compared to its acid precursor, it presents distinct hazards due to its reducing nature and potential for gas evolution.
GHS Hazard Classification (29 CFR 1910.1200 / CLP)
| Hazard Class | Category | Signal Word | Hazard Statement |
| Skin Irritation | 2 | WARNING | H315: Causes skin irritation.[1][2][3] |
| Eye Irritation | 2A | WARNING | H319: Causes serious eye irritation.[1][2][3][4][5] |
| STOT - SE | 3 | WARNING | H335: May cause respiratory irritation.[1][3][4][6] |
Mechanistic Risk Assessment
To ensure safety, we must understand the causality of the risks, not just the rules.
A. The "Dust-Lung" Interface (Inhalation Risk)
As a fine crystalline salt, this compound is prone to electrostatic charging. The primary vector of exposure is inhalation of airborne dust during weighing. Once inhaled, the sulfinate moiety can hydrolyze on mucous membranes, leading to local irritation and potential systemic absorption of fluorinated metabolites.
B. Thermodynamic Instability (Reactivity Risk)
Sulfinates are reducing agents .
-
Oxidizer Incompatibility: Contact with strong oxidizers (e.g., peroxides, permanganates) can trigger rapid, exothermic oxidation to the sulfonate, potentially causing ignition.
-
Acid Sensitivity: Contact with strong acids protonates the salt to 2-fluorobenzenesulfinic acid, which is significantly less stable and can disproportionate or release sulfur dioxide (
) gas, a severe respiratory toxicant.
C. Fluorine Content (Thermal Decomposition)
In the event of a fire, the carbon-fluorine bond—normally stable—can degrade to release Hydrogen Fluoride (HF) and fluorinated sulfur oxides. Standard combustion PPE is insufficient; specific respiratory protection is required for fire crews.
PPE Matrix: The Defense System
This matrix is designed to provide a self-validating safety barrier.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Engineering Control: Fume Hood (Face velocity: 80–100 fpm).PPE: N95 (minimum) if outside hood; P100 for spill cleanup. | The solid is hygroscopic and irritant. Engineering controls are primary to prevent sensitization. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient for fine powders. | Fine dust can bypass the side-shields of standard safety glasses. Goggles seal the eye environment. |
| Dermal (Hand) | Nitrile Gloves (Double-gloving recommended).Outer: 5 mil (0.12 mm).Inner: 4 mil (0.10 mm). | Sulfinate salts are generally polar; nitrile offers excellent resistance. Double gloving prevents micro-contamination during doffing. |
| Dermal (Body) | Lab Coat (100% Cotton or Nomex).Synthetic fibers (polyester) should be avoided. | In the event of an oxidizer-induced flash fire, synthetics melt onto skin. Natural fibers char, providing a better failure mode. |
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
-
Static Control: Use an antistatic gun or ionizer bar if the powder is "flyaway."
-
Atmosphere: While not strictly pyrophoric, handling under an inert atmosphere (Nitrogen/Argon) is recommended to prevent moisture absorption (hygroscopy), which causes clumping and dosing errors.
Phase 2: Reaction Setup
-
Solvent First: Charge the reaction vessel with solvent before adding the sulfinate salt to minimize dust clouds.
-
Oxidizer Segregation: If the reaction involves an oxidant (e.g., TBHP, Persulfate), add the oxidant last and slowly.
-
Why? Adding solid sulfinate to a concentrated oxidant solution creates a localized "hot spot" of high reduction potential, increasing the risk of thermal runaway.
-
Phase 3: Quenching & Workup
-
pH Control: Maintain neutral to basic pH during aqueous workup.
-
Avoid Acidification: Do not acidify the aqueous waste stream below pH 4 unless necessary. Acidification generates the unstable sulfinic acid and releases
.
Emergency & Disposal Logistics
Spill Management
-
Isolate: Evacuate the immediate area if the dust cloud is visible.
-
PPE Up: Don P100 respirator and double nitrile gloves.
-
Neutralize: Cover the spill with a dry absorbent (Vermiculite). Do not use combustible materials (paper towels) if oxidizers are present.
-
Clean: Sweep gently (do not create dust) or use a HEPA vacuum.
Waste Disposal[4][5][8][9]
-
Classification: Hazardous Chemical Waste (Solid/Liquid).
-
Labeling: Must be clearly labeled "Fluorinated Organic Solid" and "Reducing Agent."
-
Segregation: CRITICAL: Do not mix with oxidizing waste streams (Nitric acid waste, Peroxide waste).
-
Destruction: High-temperature incineration with scrubbers (to capture HF/SOx) is the standard industrial disposal method.
Visual Workflow (Safety Logic)
The following diagram illustrates the decision-making logic for handling this compound, emphasizing the "Stop" points where safety is critical.
Figure 1: Operational safety logic flow for handling fluorinated sulfinate salts, highlighting critical control points for static electricity and oxidizer compatibility.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23666220, 4-Fluorobenzenesulfinic acid sodium salt (Analogous Safety Profile). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[7] Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Reaction mass of sodium 2-fluorobenzenesulfinate. Retrieved from [Link]
Sources
- 1. 4-fluorobenzenesulfinic acid sodium salt | C6H4FNaO2S | CID 23666220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Sodium 4-fluorobenzene sulfinate | C6H5FO2S | CID 421250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. weaverbrands.com [weaverbrands.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
